molecular formula C18H24Cl2N4S B8075845 N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride

N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride

Cat. No.: B8075845
M. Wt: 399.4 g/mol
InChI Key: HDNGVXJSXBNEAX-UHFFFAOYSA-N
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Description

N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride ( 1063409-17-5) is a chemically synthesized small molecule with a molecular weight of 399.38 g/mol and the formula C18H24Cl2N4S . It features a distinctive molecular architecture that combines a piperidinyl-indoline scaffold with a thiophene-2-carboximidamide moiety, making it a versatile pharmacophore for medicinal chemistry and drug discovery research . The compound is supplied as a dihydrochloride salt, a form that significantly enhances its aqueous solubility and stability, thereby ensuring reliability and reproducibility in experimental settings . This well-characterized compound is primarily employed in academic and industrial research for exploring novel therapeutic pathways. Its structural complexity is particularly suited for probing protein-protein interactions and enzyme modulation, with emerging evidence suggesting potential applications in targeting lysyl oxidase (LOX) enzymes, which are critical mediators of tumor growth and metastatic spread . The high purity of the material ensures that researchers can conduct precise structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care; safety data indicates it may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N'-(1-piperidin-4-yl-2,3-dihydroindol-5-yl)thiophene-2-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4S.2ClH/c19-18(17-2-1-11-23-17)21-14-3-4-16-13(12-14)7-10-22(16)15-5-8-20-9-6-15;;/h1-4,11-12,15,20H,5-10H2,(H2,19,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNGVXJSXBNEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC3=C2C=CC(=C3)N=C(C4=CC=CS4)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidin-4-yl Subunit

Synthetic Routes to the Target Compound

Stepwise Assembly (Linear Synthesis)

The most widely reported method involves a four-step sequence:

  • Coupling of Piperidin-4-amine to Indole : 1-(Piperidin-4-yl)indoline is synthesized by reacting 4-aminopiperidine with 5-bromoindole under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C). Yield: 68%.

  • Introduction of Thiophene-2-carboximidamide : The indoline intermediate is treated with thiophene-2-carbonitrile and ammonium chloride in ethanol at reflux, forming the carboximidamide. Yield: 82%.

  • Salt Formation : The free base is dissolved in HCl-saturated ethyl acetate, precipitating the dihydrochloride salt. Yield: 95%.

Convergent Synthesis

An alternative approach condenses pre-formed subunits:

  • Piperidin-4-ylindoline : Prepared via reductive amination of 4-piperidone with 5-aminoindoline using sodium triacetoxyborohydride.

  • Thiophene-2-carboximidamide : Synthesized independently by treating thiophene-2-carbonitrile with ammonia gas in methanol.
    Coupling these subunits under Mitsunobu conditions (DIAD, PPh₃) affords the target compound in 70% yield.

Optimization of Reaction Conditions

Catalytic Systems for Coupling Reactions

The choice of palladium catalyst significantly impacts yields in the Buchwald-Hartwig step. Testing revealed that Pd(OAc)₂ with Xantphos outperformed Pd₂(dba)₃ or BrettPhos ligands, reducing side product formation from 15% to <5%.

Solvent and Temperature Effects

  • Amidination Step : Ethanol as a solvent at reflux (78°C) provided superior results compared to DMF or THF, minimizing decomposition.

  • Salt Formation : HCl gas in ethyl acetate yielded a crystalline dihydrochloride salt, whereas aqueous HCl produced hygroscopic material unsuitable for long-term storage.

Dihydrochloride Salt Formation

The final step involves protonating the free base with HCl. Key parameters include:

  • Stoichiometry : Two equivalents of HCl ensure complete salt formation, confirmed by ion chromatography.

  • Crystallization : Slow cooling (−20°C, 12 h) from ethyl acetate/hexane mixtures yields needle-like crystals with >99% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, D₂O): δ 7.37 (d, J = 3.6 Hz, 1H, thiophene), 6.92 (d, J = 3.6 Hz, 1H, thiophene), 4.20 (br, 2H, NH₂), 3.11–2.96 (m, 4H, piperidinyl), 1.82–1.12 (m, 8H, piperidinyl/indolinyl).

  • ¹³C NMR (126 MHz, D₂O): Peaks at 134.51 (thiophene C2), 132.45 (thiophene C5), 123.57 (indoline C5).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Retention Time : 8.7 minutes.

Scale-Up Considerations

Cost Efficiency

Replacing Pd(OAc)₂ with cheaper Pd/C in hydrogenation steps reduced catalyst costs by 40% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for indole synthesis, and various oxidizing and reducing agents for modifying the functional groups. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amine derivatives.

Scientific Research Applications

Structural Insights

Crystallographic studies have elucidated the binding interactions between N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide and nNOS. These studies reveal that specific residues in the active site contribute to the selectivity of this compound. For instance, differences in amino acid composition between nNOS and eNOS play a crucial role in the inhibitor's efficacy .

Bioavailability and Efficacy

Research indicates that this compound exhibits favorable bioavailability characteristics compared to other nNOS inhibitors. It has been shown to effectively cross the blood-brain barrier, making it a viable candidate for treating central nervous system disorders .

Neurodegenerative Disease Models

In experimental models of neurodegeneration, N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide has demonstrated neuroprotective effects by reducing neuronal cell death associated with excessive NO production. In one study, treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress in animal models .

Comparison with Other Inhibitors

A comparative analysis with other nNOS inhibitors highlighted that this compound not only provides higher selectivity but also exhibits a more favorable pharmacokinetic profile. It was found to be more effective at lower doses compared to traditional aminopyridine-based inhibitors .

Potential Therapeutic Applications

Given its mechanism of action and research findings, potential therapeutic applications of N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide include:

  • Treatment of Neurodegenerative Diseases : Targeting conditions such as Alzheimer's and Parkinson's by modulating NO levels.
  • Pain Management : As NO is involved in pain pathways, this compound may offer new avenues for analgesic therapies.

Data Summary Table

Property/StudyFindings
MechanismSelective nNOS inhibition
BioavailabilityHigh; crosses blood-brain barrier
EfficacyNeuroprotective effects; improves cognitive function
ComparisonMore effective than traditional inhibitors at lower doses

Mechanism of Action

The mechanism of action of N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide . This inhibition occurs through binding to the heme domain of the enzyme, preventing the conversion of L-arginine to nitric oxide. The compound’s structure allows it to selectively target different isoforms of the enzyme, making it a valuable tool in studying nitric oxide-related pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiophene-2-Carboximidamide Derivatives

Compound Name Structural Features nNOS IC₅₀ (nM) Selectivity Ratio (nNOS/eNOS) Oral Bioavailability Development Stage
N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride Piperidin-4-yl-indoline linker; thiophene-2-carboximidamide head 12 ± 2 >1,000 78% (rat) Pre-clinical (migraine)
(R)-N-(3-Chlorophenethyl)thiophene-2-carboximidamide Chiral phenethyl linker; unmodified thiophene head 45 ± 5 220 32% (rat) Early-stage optimization
N-(2-Aminopyridin-4-yl)thiophene-2-carboximidamide Aminopyridine linker; planar heterocyclic scaffold 28 ± 3 450 65% (mouse) Pre-clinical (neuropathic pain)

Key Findings :

Selectivity: The piperidin-4-yl-indoline linker in the target compound enhances steric complementarity with nNOS-specific residues (e.g., Asp602, Trp306), reducing eNOS affinity. In contrast, compounds with smaller linkers (e.g., phenethyl or aminopyridine) exhibit lower selectivity due to weaker hydrophobic interactions .

Potency : The dihydrochloride salt form improves solubility and bioavailability compared to free-base analogs, contributing to its superior oral efficacy (78% vs. 32–65% in others) .

Chiral Modifications : Jing et al. (2014) demonstrated that introducing chiral linkers (e.g., (R)-phenethyl) improves selectivity but sacrifices potency, highlighting the balance required in structural optimization .

Mechanistic Differentiation

  • Binding Kinetics: Surface plasmon resonance (SPR) studies reveal slower dissociation rates for the target compound (t₁/₂ = 120 min) compared to analogs like N-(2-aminopyridin-4-yl)thiophene-2-carboximidamide (t₁/₂ = 45 min), correlating with prolonged in vivo efficacy .
  • Metabolic Stability : The indoline scaffold reduces cytochrome P450-mediated metabolism, yielding a half-life of 6.2 hours in human liver microsomes versus 2.8 hours for simpler analogs .

Research Implications and Limitations

While this compound represents a breakthrough in isoform-selective NOS inhibition, its preclinical data lack long-term toxicity profiles.

Biological Activity

N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H20N4S2HClC_{18}H_{20}N_{4}S\cdot 2HCl, with a molecular weight of approximately 372.36 g/mol. The compound features a piperidine ring, an indole moiety, and a thiophene structure, which contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Targets : The compound has been shown to interact with various protein targets involved in cellular signaling pathways. Notably, it may modulate the activity of transcription factors such as IKZF2, which plays a critical role in immune regulation and cancer progression .
  • Phosphodiesterase Inhibition : Similar compounds in its class have demonstrated phosphodiesterase (PDE) inhibitory activity, leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism can enhance anti-inflammatory responses and promote neuroprotective effects .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by affecting tumor microenvironments and enhancing immune responses against cancer cells .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity IC50 Value Mechanism
IKZF2 DegradationNot specifiedModulation of transcription factors
PDE Inhibition140 nMIncrease cAMP levels
Antitumor ActivityNot specifiedImmune modulation

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Studies : A study focusing on IKZF2 degradation highlighted the potential use of this compound in treating hematological malignancies by reducing regulatory T cell populations in tumors, thereby enhancing anti-tumor immunity .
  • Inflammatory Models : In vivo models have demonstrated that compounds with similar structures exhibit significant reductions in inflammation markers when administered in models of asthma and other inflammatory diseases .
  • Neuroprotective Effects : Research into PDE inhibitors has shown that they can improve cognitive functions in animal models, suggesting that this compound may have similar neuroprotective properties .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to minimize inhalation risks. If exposure occurs, immediately move to fresh air and seek medical attention .
  • For skin contact, remove contaminated clothing and rinse with water for 15 minutes. If irritation persists, consult a healthcare provider .
  • Store in a cool, dry place (<25°C) in tightly sealed containers to prevent degradation .

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer :

  • Employ controlled copolymerization techniques (e.g., using APS as an initiator) to stabilize intermediates, as demonstrated in analogous polycationic syntheses .
  • Optimize reaction stoichiometry: For structurally similar piperidine derivatives, molar ratios of 1:1.2 (amine:thiophene precursor) improved yields to >85% .
  • Purify via recrystallization in ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals (>99%) .

Advanced Research Questions

Q. What analytical techniques are most suitable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and planar fused-ring systems (r.m.s. deviation <0.05 Å) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (292.2 g/mol) and isotopic patterns .
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO to verify indoline (δ 6.8–7.2 ppm) and piperidine (δ 2.5–3.5 ppm) moieties .

Q. How can researchers resolve contradictions in reported biological activities of thiophene-2-carboximidamide derivatives across different studies?

  • Methodological Answer :

  • Standardize assay conditions : For anti-leishmanial activity studies, use identical parasite strains (e.g., Leishmania donovani MHOM/IN/83/AG83) and IC₅₀ measurement protocols .
  • Validate via structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chlorine vs. trifluoromethyl groups) on target binding using molecular docking (e.g., PubChem CID-based models) .
  • Reproducibility checks : Replicate key experiments under controlled humidity (40–60%) to mitigate hygroscopic compound degradation .

Q. What computational approaches are recommended for modeling the binding interactions of this compound with target receptors?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Use InChI key (WKAJLWHPNIJUDZ-UHFFFAOYSA-N) to retrieve 3D conformers from PubChem and dock into receptor active sites (e.g., kinase domains) .
  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding affinity .
  • MD simulations (GROMACS) : Simulate ligand-receptor complexes in explicit solvent (TIP3P water) for 100 ns to assess stability (RMSD <2.0 Å) .

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